Lipophilicity (XLogP3) Comparison: 1‑Ethyl‑5‑fluoro‑1H‑pyrazole vs. 1‑Methyl‑5‑fluoro‑1H‑pyrazole and 1‑Ethyl‑3‑methyl‑1H‑pyrazole
The predicted lipophilicity (XLogP3) of 1‑ethyl‑5‑fluoro‑1H‑pyrazole is 1.0 , compared with 0.7 for the 1‑methyl analogue and 0.9 for the non‑fluorinated 1‑ethyl‑3‑methyl‑1H‑pyrazole . This represents a logP increase of +0.3 versus the methyl analogue and +0.1 versus the des‑fluoro analogue, indicating moderately enhanced membrane permeability potential while remaining within favourable drug‑like space.
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 1‑Methyl‑5‑fluoro‑1H‑pyrazole: XLogP3 = 0.7; 1‑Ethyl‑3‑methyl‑1H‑pyrazole: XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = +0.3 vs. 1‑methyl‑5‑fluoro; ΔXLogP3 = +0.1 vs. 1‑ethyl‑3‑methyl |
| Conditions | XLogP3 algorithm (PubChem/ChemAxon); predicted values |
Why This Matters
Higher lipophilicity within the optimal logP range (1–3) can improve passive membrane permeability, a critical parameter for cell‑based assay performance and oral bioavailability in lead optimisation programmes.
